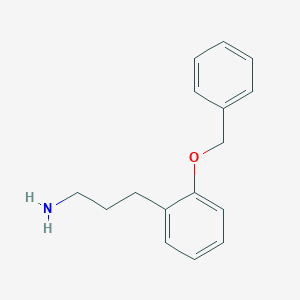

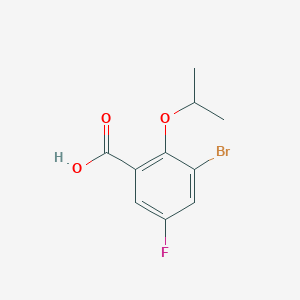

![molecular formula C7H6ClN3 B6358692 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 17902-30-6](/img/structure/B6358692.png)

4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been studied . For instance, a new 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was synthesized via its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Aplicaciones Científicas De Investigación

4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine has been studied for its potential applications in the field of organic synthesis, medicinal chemistry, and materials science. This compound has been used as a building block in the synthesis of various heterocyclic compounds, such as pyrazolopyridine derivatives, quinolines, and quinazolines. It has also been used as a starting material for the synthesis of various biologically active compounds, such as antimicrobial agents, anticancer agents, and anti-inflammatory agents. In addition, this compound has been used as a reagent in the synthesis of polymeric materials, such as polyurethanes and polyesters.

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, a family of compounds to which 4-chloro-6-methyl-1h-pyrazolo[3,4-b]pyridine belongs, have been associated with various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes that result in its pharmacological effects .

Biochemical Pathways

Given the diverse biological activities associated with pyrazolo[3,4-b]pyridines, it’s likely that multiple pathways are involved .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its pharmacological effects .

Result of Action

The compound’s pharmacological properties suggest that it likely has significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine has several advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and can be stored for long periods of time without significant degradation. In addition, it is relatively non-toxic and has low environmental impact. However, it is also important to note that this compound has some limitations for use in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents such as ethanol or this compound. In addition, it is not stable in acidic or basic solutions and must be stored in neutral conditions.

Direcciones Futuras

The potential applications of 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine are still being explored. Some of the future directions for research include the development of new synthetic methods for the preparation of this compound, the synthesis of new derivatives of this compound, and the investigation of the molecular mechanisms of action. In addition, further research is needed to explore the potential applications of this compound in the field of medicinal chemistry, materials science, and organic synthesis. Finally, further studies are needed to investigate the safety and toxicity of this compound.

Métodos De Síntesis

There are several methods for synthesizing 4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine. One of the most common methods involves the reaction of ethyl this compound-3-carboxylate with sodium borohydride in an aqueous solution. This reaction forms this compound and sodium chloride as byproducts. Another method for synthesizing this compound is the reaction of this compound-3-carboxylic acid with ethyl bromide in aqueous acetic acid. This reaction forms this compound and ethyl acetate as byproducts.

Propiedades

IUPAC Name |

4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-6(8)5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYWKVBMLMLZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NNC2=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

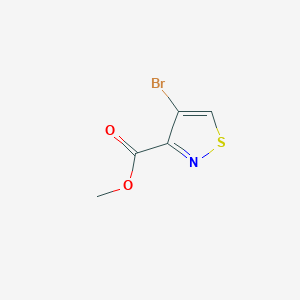

![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)

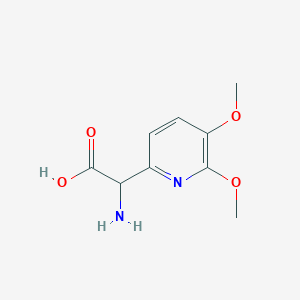

![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)

![1,4-Diaza-spiro[5.5]undecan-3-one](/img/structure/B6358695.png)

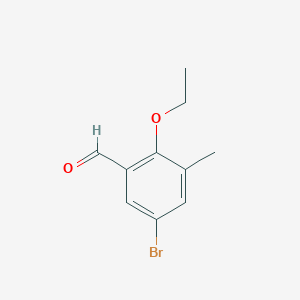

![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)